molecular formula C6H8N2O B11770066 1-Methyl-5-oxopyrrolidine-2-carbonitrile

1-Methyl-5-oxopyrrolidine-2-carbonitrile

Cat. No.: B11770066
M. Wt: 124.14 g/mol
InChI Key: RRTKANGRKDQQJY-UHFFFAOYSA-N
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Description

1-Methyl-5-oxopyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

The synthesis of 1-Methyl-5-oxopyrrolidine-2-carbonitrile typically involves the reaction of suitable precursors under specific conditions. One common method includes the cyclization of a nitrile precursor with a suitable amine under controlled temperature and pressure conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

1-Methyl-5-oxopyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

1-Methyl-5-oxopyrrolidine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-5-oxopyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-2-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-methyl-5-oxopyrrolidine-2-carbonitrile

InChI

InChI=1S/C6H8N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-3H2,1H3

InChI Key

RRTKANGRKDQQJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)C#N

Origin of Product

United States

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